Benz(a)anthracene-3,9-diol, 7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene, a compound known for its carcinogenic properties. This specific compound is characterized by the presence of hydroxyl groups at the 3 and 9 positions and a methyl group at the 7 position. The molecular formula for Benz(a)anthracene-3,9-diol, 7-methyl- is , with a molecular weight of approximately 288.34 g/mol.
The classification of this compound falls under the category of environmental pollutants and potential carcinogens, as many PAHs are recognized for their toxicological effects and persistence in the environment. The International Agency for Research on Cancer (IARC) has classified several PAHs as probable or possible human carcinogens, highlighting the importance of studying their structure and behavior in biological systems .
The synthesis of Benz(a)anthracene-3,9-diol, 7-methyl- can be achieved through various methods commonly employed for anthracene derivatives. These methods include:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity.
Benz(a)anthracene-3,9-diol, 7-methyl- can undergo various chemical reactions typical of phenolic compounds:
The mechanism of action for Benz(a)anthracene-3,9-diol, 7-methyl- primarily involves its interaction with biological macromolecules such as DNA. Upon metabolic activation, this compound can form reactive intermediates that bind covalently to DNA bases, leading to mutations.
Benz(a)anthracene-3,9-diol, 7-methyl- exhibits several notable physical and chemical properties:
These properties suggest that Benz(a)anthracene-3,9-diol, 7-methyl- is likely to bioaccumulate in organisms due to its low solubility in aqueous environments.
Benz(a)anthracene-3,9-diol, 7-methyl- has several scientific applications primarily related to research in toxicology and environmental science:
Regioselective dihydroxylation at the 3,9-positions of benz[a]anthracene requires precise control of electronic and steric parameters. The ortho-quinone motif formed by 3,9-dihydroxy groups is critical for biological activity but susceptible to oxidation, necessitating protective strategies during synthesis. Two primary approaches dominate:
Chromium Tricarbonyl-Mediated Protection: The Oefele reaction (Py₃Cr(CO)₃/BF₃·OEt₂) enables regioselective complexation at the less sterically hindered K-region (C8-C9 bond) of benz[a]anthracene. Subsequent electrophilic bromination at C3, followed by Suzuki-Miyaura coupling with boronic acids and oxidative decomplexation, yields 3,9-disubstituted derivatives. This method achieves >85% regioselectivity for 3,9-diol precursors over other isomers like 1,4- or 5,6-diols [4].
Enzymatic Dihydroxylation: Microbial metabolism using Cunninghamella elegans mimics mammalian metabolic pathways, producing trans-3,9-dihydrodiols via cytochrome P450-mediated epoxidation and epoxide hydrolase action. The 7-methyl substituent directs diol formation toward the 3,9-position by sterically blocking adjacent sites (C4-C5) and electronically activating the C2-C3 bond through hyperconjugation [1] [7].
Table 1: Comparison of Synthetic Methods for 3,9-Dihydroxybenz[a]anthracenes
Method | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|
Chromium complexation | >85% | 60–75 | Precise control for halogenation |
Microbial dihydroxylation | 70–80% | 30–50 | Biomimetic, enantioselective (trans-diol) |
Direct oxidation (DDQ/H₂O₂) | <50% | 20–35 | No metal catalysts |
The C7 methyl group in benz[a]anthracene-3,9-diol serves as a strategic site for diversification, influencing receptor binding and metabolic stability. Functionalization faces challenges from steric crowding by the angular benzene ring (C4a-C12b) and electron density from adjacent diol groups.
Table 2: Functionalization Strategies for the C7 Methyl Group
Transformation | Reagents/Conditions | Key Steric Effect | Application Example |
---|---|---|---|
C–H Hydroxylation | [Ir]/dtbpy, TMSI; H₂O₂/KHCO₃ | Shielding by C6-H limits bulkier catalyst approach | Synthesis of 7-hydroxymethyl analog |
Radical Bromination | NBS, AIBN, hν | Adjacent H-atoms hinder radical termination | Precursor for 7-azido derivatives |
Decarboxylative Arylation | NHPI ester, Ir photocatalyst | Steric bulk directs exo-face coupling | 7-aryl-substituted antiestrogens |
Structural analogs of 7-methylbenz[a]anthracene-3,9-diol exhibit variable antiestrogenic potency due to ERα conformational effects. Key modifications include:
Table 3: Antiestrogenic Analogs of 7-Methylbenz(a)anthracene-3,9-diol
Derivative | Relative Binding Affinity (RBA) vs E₂ | Uterotrophic Activity | ERα Degradation Efficiency |
---|---|---|---|
7,12-Dimethyl diol | 0.89 | None detected | Low (20% at 10 μM) |
3-(Dimethylaminoethoxy) analog | 1.12 | Weak (15% of E₂) | Moderate (45% at 10 μM) |
Thiophene-3-benzamide | 0.75 | None detected | High (80% at 10 μM) |
Key Structure-Activity Insights:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7